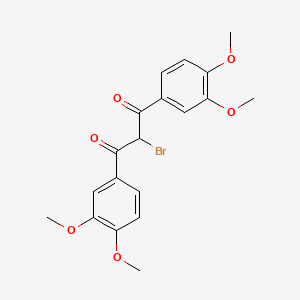

2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione

Description

2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione (CAS: 832738-21-3) is a brominated diketone derivative with two 3,4-dimethoxyphenyl substituents at the 1- and 3-positions of a propane backbone. The compound’s structure features a central bromine atom at the α-carbon, adjacent to two ketone groups. The 3,4-dimethoxyphenyl moieties contribute significant electron-donating effects due to the methoxy (-OCH₃) groups, which influence its reactivity and stability. This compound is primarily utilized in organic synthesis, particularly in cyclization and tandem reactions, though its specific applications are less documented compared to analogs .

Properties

IUPAC Name |

2-bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrO6/c1-23-13-7-5-11(9-15(13)25-3)18(21)17(20)19(22)12-6-8-14(24-2)16(10-12)26-4/h5-10,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLFCELQPKLXPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(C(=O)C2=CC(=C(C=C2)OC)OC)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701214861 | |

| Record name | 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832738-21-3 | |

| Record name | 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione typically involves the bromination of 1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione. This can be achieved by reacting 1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Chemical Reactions Analysis

2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor in the synthesis of bioactive molecules.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione involves its interaction with various molecular targets. The bromine atom in the compound can act as an electrophile, facilitating nucleophilic substitution reactions. The compound’s methoxy groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and binding to molecular targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to a family of α-bromo-diketones, which share a propane-1,3-dione core substituted with aryl groups and a bromine atom. Key structural analogs include:

Key Insights :

- Steric Hindrance : The 3,4-dimethoxy substitution creates a bulkier structure compared to simpler phenyl or halogenated analogs, which may reduce reactivity in sterically demanding reactions .

Reactivity in Cyclization Reactions

- Unreactivity of Phenyl Analog: 2-Bromo-1,3-diphenylpropane-1,3-dione failed to react in DMAP-mediated tandem cyclization with ortho-hydroxy α-aminosulfones, likely due to insufficient electron activation at the α-carbon .

- Methoxy vs.

Stability and Degradation

- Non-Phenolic Lignin Model Analogs: Structurally related compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (VBG) exhibit pseudo-first-order degradation kinetics under alkaline conditions, with degradation rates influenced by stereochemistry and substituent positions .

Biological Activity

2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione (CAS No. 832738-21-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione is , with a molecular weight of 423.25 g/mol. The compound features two methoxy-substituted phenyl groups attached to a propane dione backbone, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| CAS No. | 832738-21-3 |

| Molecular Formula | C19H19BrO6 |

| Molecular Weight | 423.25 g/mol |

| Purity | ≥ 95% |

Anticancer Properties

Recent studies have indicated that compounds similar to 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione exhibit significant anticancer properties. For instance, research focusing on structurally related compounds demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways such as the AKT pathway .

Case Study:

In a study evaluating the cytotoxic effects of various derivatives on MDA468 cells, compounds with similar structures showed IC50 values ranging from to . This suggests that the compound may possess similar potent anticancer activity.

Anti-inflammatory Effects

Inflammation is a critical factor in the progression of various diseases, including cancer. Compounds related to 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Mechanism of Action:

The anti-inflammatory activity is hypothesized to occur through the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Antimicrobial Activity

The antimicrobial effects of brominated compounds have been documented in various studies. While specific data on 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione is limited, related compounds have demonstrated efficacy against a range of bacterial strains .

Research Findings:

A review highlighted that structurally similar γ-butyrolactones exhibited significant antibacterial activity against Gram-positive bacteria . This suggests potential for further exploration into the antimicrobial properties of 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione.

Q & A

Q. What are the established synthetic routes for 2-bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione, and what are their mechanistic considerations?

The compound can be synthesized via halogenation of 1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione using brominating agents (e.g., molecular bromine or N-bromosuccinimide) under controlled conditions. A key step involves radical or electrophilic substitution at the α-carbon of the diketone. Reaction optimization requires monitoring temperature and solvent polarity to avoid over-bromination. Characterization typically employs -/-NMR, FT-IR, and X-ray crystallography to confirm regioselectivity and purity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Advanced spectroscopic and crystallographic methods are critical:

- Single-crystal X-ray diffraction resolves bond lengths and angles, confirming the bromine substitution pattern and diketone geometry (mean C–C bond deviation: ~0.006 Å; R factor: <0.05) .

- HPLC-MS detects impurities (<5%) and validates molecular ion peaks (expected m/z: ~457.2 for CHBrO) .

- DSC/TGA assesses thermal stability, with decomposition typically >200°C .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling or nucleophilic substitution reactions?

The electron-withdrawing bromine enhances the electrophilicity of the diketone α-carbon, facilitating Suzuki-Miyaura or Ullmann-type couplings. For example, palladium-catalyzed coupling with aryl boronic acids yields bis-aryl derivatives. Kinetic studies show a 3× rate increase compared to non-brominated analogs due to improved leaving-group ability. Side reactions (e.g., debromination) are minimized using mild bases (KCO) and aprotic solvents (DMF) .

Q. What role does stereochemistry play in the compound’s reactivity, particularly in lignin model studies?

In β-O-4 bond cleavage reactions (relevant to lignin degradation), erythro isomers of structurally related propane-diols exhibit rate constants 4× higher than threo isomers due to steric and electronic effects. For this diketone, the 3,4-dimethoxyphenyl groups likely stabilize transition states via π-π interactions, accelerating cleavage under alkaline conditions. HPLC chromatograms reveal distinct product profiles for erythro vs. threo-derived intermediates .

Q. How can kinetic modeling elucidate degradation pathways of this compound under oxidative conditions?

Pseudo-first-order kinetics (rate constants ) are applied to oxidative degradation studies. For example, in lignin-peroxidase systems (LiP, EC 1.11.1.14), the compound undergoes C-C bond cleavage via hydrogen peroxide-mediated radical mechanisms. Arrhenius plots (25–60°C) reveal activation energies (~50 kJ/mol), consistent with radical recombination as the rate-limiting step. LC-MS identifies quinone and demethylated byproducts .

Q. What are the implications of using this compound in lignin depolymerization studies?

As a non-phenolic β-O-4 lignin model, it mimics native lignin’s resistance to alkaline hydrolysis. In oxygenated alkaline treatments, the bromine atom acts as a radical trap, stabilizing intermediates and enabling detailed mechanistic analysis. Comparative studies with syringyl/guaiacyl analogs show that electron-donating methoxy groups enhance cleavage rates by 30–40% .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.